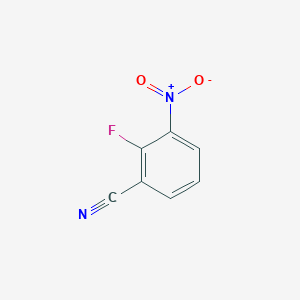

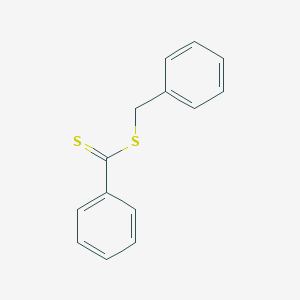

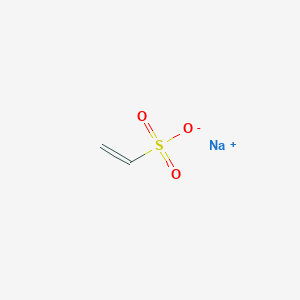

![molecular formula C9H4OS2 B036881 4H-Ciclopenta[2,1-b:3,4-b']ditiofeno-4-ona CAS No. 25796-77-4](/img/structure/B36881.png)

4H-Ciclopenta[2,1-b:3,4-b']ditiofeno-4-ona

Descripción general

Descripción

Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is an organic compound with a rigid coplanar structure that favors π−π intermolecular interactions. It is known for its good electron-donating properties, making it an attractive building block for organic field-effect transistors and organic electronics . This compound has gained significant attention in the field of materials science due to its unique structural and electronic properties.

Aplicaciones Científicas De Investigación

Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one has a wide range of scientific research applications. In the field of materials science, it is used as a building block for organic field-effect transistors and organic electronics due to its excellent electron-donating properties . It is also employed in the development of high-performance nonfused-ring electron acceptors for organic solar cells . Additionally, the compound has been explored as a hole-transport material in perovskite solar cells, demonstrating promising power conversion efficiencies .

Mecanismo De Acción

Target of Action

Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one (CPDT) is primarily used in the field of organic electronics, particularly in the construction of high-performance electron donor/acceptor materials . It has been popular in the fullerene era and has experienced a revival with the emergence of low-cost nonfused-ring electron acceptors (NFREAs) .

Mode of Action

CPDT interacts with its targets, the electron acceptors, to form a complex that facilitates the transfer of electrons. This electron transfer is crucial for the functioning of organic solar cells (OSCs), where CPDT acts as an electron donor .

Biochemical Pathways

The primary biochemical pathway involved in the action of CPDT is the electron transport chain. In this pathway, CPDT donates electrons to the acceptor molecules, initiating a series of redox reactions that ultimately generate electricity in OSCs .

Pharmacokinetics

CPDT exhibits excellent electroactivity, which is crucial for its role as an electron donor .

Result of Action

The result of CPDT’s action is the generation of electricity in OSCs. By donating electrons to acceptor molecules, CPDT facilitates the flow of electric current. This makes it a valuable component in the construction of high-performance OSCs .

Action Environment

The action of CPDT can be influenced by various environmental factors. For instance, the efficiency of electron transfer can be affected by the presence of other molecules in the system, the temperature, and the light intensity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one involves various methods. One common approach is the oxidative polymerization of monomers derived from nonalkylated and didodecyl derivatives of the compound . Another method involves the use of iron(III) chloride (FeCl3) as an oxidizing agent to polymerize the monomer, resulting in low molecular weight oligomers . The reaction conditions typically include stirring the mixture at elevated temperatures, followed by purification through silica-gel column chromatography.

Industrial Production Methods: Industrial production methods for Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production. The use of cost-effective nonfused-ring electron acceptors has also been explored to enhance the efficiency and reduce the cost of production .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The lithium salt of the compound reacts with electrophilic agents such as trimethylsilyl chloride (SiMe3Cl), trimethyltin chloride (SnMe3Cl), and deuterium oxide (D2O), demonstrating regioselectivity in these reactions .

Common Reagents and Conditions: Common reagents used in the reactions of Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one include oxidizing agents like FeCl3 and electrophilic agents like SiMe3Cl and SnMe3Cl. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one depend on the specific reagents and conditions used. For example, the reaction with SiMe3Cl results in the formation of trimethylsilyl-substituted derivatives, while the reaction with SnMe3Cl yields trimethyltin-substituted products .

Comparación Con Compuestos Similares

Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one is often compared with other similar compounds, such as dithieno[2,3-b:3’,2’-d]thiophene and spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene]. These compounds share similar structural features and electronic properties but differ in their specific applications and performance. For instance, spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene] has been used as a hole-transport material in perovskite solar cells, demonstrating higher power conversion efficiencies compared to Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one . The unique coplanar structure of Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one, however, makes it particularly suitable for applications requiring strong π−π interactions .

Propiedades

IUPAC Name |

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4OS2/c10-7-5-1-3-11-8(5)9-6(7)2-4-12-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUHKXJUKKOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)C3=C2SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450429 | |

| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25796-77-4 | |

| Record name | 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[2,1-b:3,4-b']dithiophen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural features of Cyclopenta[2,1-b:3,4-b']dithiophen-4-one and how do they influence its properties?

A1: Cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CPDT) is a fused aromatic compound incorporating a cyclopentadienone ring flanked by two thiophene rings. The ketone group on the central ring imparts electron-withdrawing properties, while the sulfur atoms in the thiophene rings contribute to its electron-donating capacity. This donor-acceptor structure is crucial for its low band gap, strong light absorption, and promising performance in organic electronics. [, , ]

Q2: What is the significance of the low band gap observed in CPDT and its derivatives?

A2: CPDT and its derivatives typically exhibit low band gaps, sometimes extending into the near-infrared (NIR) region. [, , ] This characteristic is highly desirable for applications like organic solar cells, as it allows for the absorption of a wider range of wavelengths from the solar spectrum, potentially leading to higher energy conversion efficiencies. [, ]

Q3: How does the structure of CPDT-based polymers affect their charge transport properties?

A3: Studies on CPDT-based polymers reveal that their charge transport properties are highly sensitive to their structure. For instance, polymers with long alkyl side chains on every other CPDT unit exhibit strong interchain interactions in solution, but the non-planar conformation of these side chains disrupts regular π-stacking, resulting in lower hole mobilities. [] Achieving long-range ordered π-stacking through controlled synthesis is crucial for enhancing charge transport and device performance.

Q4: What are the advantages of using CPDT as a building block for organic electronic materials?

A4: CPDT offers several advantages as a building block for organic electronic materials. Its rigid and planar structure facilitates strong intermolecular interactions, promoting efficient charge transport. [] Additionally, CPDT's electron-deficient nature allows for easy functionalization with various electron-donating groups, providing a platform for fine-tuning the electronic properties and achieving desirable energy levels for specific applications. [, , ]

Q5: How does the choice of end-capping groups impact the properties of CPDT-based A-D-A molecules?

A6: The selection of end-capping groups in A-D-A molecules based on the CPDT core significantly influences their electronic and optical properties. For example, using strong electron-withdrawing end-capping groups like 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (FIC) leads to lower HOMO/LUMO energy levels and reduced optical band gaps compared to weaker acceptors. [] This highlights the potential for tailoring the optoelectronic properties of CPDT-based materials through rational molecular design.

Q6: What are the limitations of CPDT-based materials in organic electronic devices?

A7: While CPDT-based materials hold significant promise, challenges remain. One limitation is the tendency of some CPDT polymers to degrade upon prolonged exposure to air, particularly in their electron-transporting state. [] Additionally, achieving efficient phase separation in blends with other materials, like PCBM, is crucial for optimal performance in organic solar cells. []

Q7: What research directions are being explored to overcome the limitations of CPDT-based materials?

A8: Current research focuses on addressing the limitations of CPDT-based materials. Strategies include developing new synthetic routes for improved stability [], incorporating bulky side chains to enhance solubility and processability [, ], and exploring new device architectures to optimize charge transport and minimize degradation. [] Additionally, computational studies are being employed to better understand the structure-property relationships of CPDT derivatives and guide the design of next-generation materials with enhanced performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

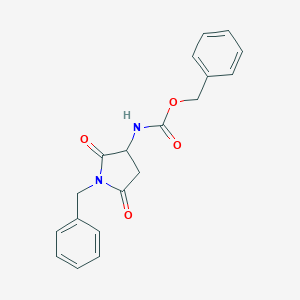

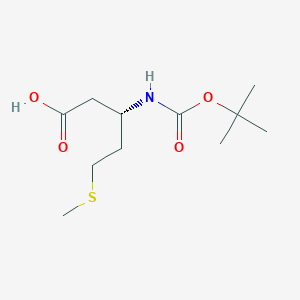

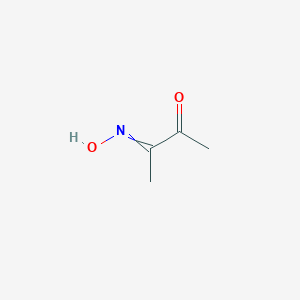

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

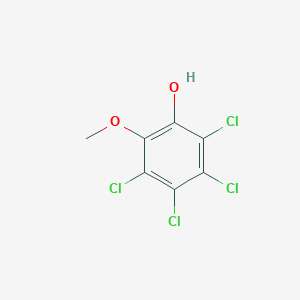

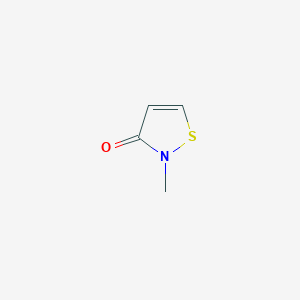

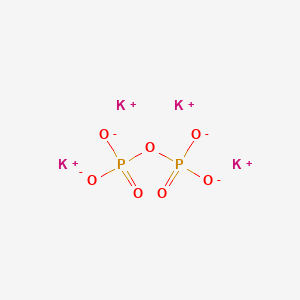

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)